Human Glucagon-Like Peptide-1-(7-36)-amide Acetate is a biologically active peptide derived from proglucagon, primarily secreted by the intestinal L-cells in response to nutrient intake. This peptide plays a crucial role in glucose metabolism and insulin secretion, making it significant in the context of diabetes and obesity treatment. The compound is classified as a peptide hormone and is primarily recognized for its incretin effects, which enhance insulin secretion in a glucose-dependent manner.
The synthesis of Human Glucagon-Like Peptide-1-(7-36)-amide typically involves solid-phase peptide synthesis techniques. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support.
The synthesis process begins with the attachment of the first amino acid to a resin, followed by the coupling of subsequent amino acids through peptide bond formation. Protecting groups are used to prevent unwanted reactions at specific functional groups during synthesis. The final product is cleaved from the resin and purified using high-performance liquid chromatography to ensure high purity and yield.
Human Glucagon-Like Peptide-1-(7-36)-amide consists of 31 amino acids with a specific sequence that includes critical residues for receptor binding and activation. The molecular structure includes an amidated C-terminal which enhances its stability in circulation compared to its non-amidated counterpart, Glucagon-Like Peptide-1-(7-37) .
While the precise chemical formula for Human Glucagon-Like Peptide-1-(7-36)-amide Acetate is not explicitly available, its CAS number is 107444-51-9, indicating its unique identification in chemical databases .
Human Glucagon-Like Peptide-1-(7-36)-amide undergoes various enzymatic reactions within the body. It is primarily degraded by dipeptidyl peptidase IV, leading to inactive metabolites like Glucagon-Like Peptide-1-(9-36)-amide .
The amidation at the C-terminal end of the peptide enhances its resistance to enzymatic degradation, allowing it to exert its biological effects more effectively compared to non-amidated forms . This modification is crucial for maintaining its functional integrity during metabolic processes.
Human Glucagon-Like Peptide-1-(7-36)-amide exerts its effects by binding to the glucagon-like peptide-1 receptor, which belongs to the class B family of G protein-coupled receptors. Upon binding, it activates intracellular signaling pathways involving cyclic adenosine monophosphate production, leading to enhanced insulin secretion from pancreatic beta cells in response to elevated blood glucose levels .
Studies have shown that this mechanism not only stimulates insulin release but also inhibits glucagon secretion and slows gastric emptying, contributing to improved glycemic control in diabetic patients .
Human Glucagon-Like Peptide-1-(7-36)-amide Acetate is typically presented as a white powder or lyophilized form when synthesized. Its solubility in aqueous solutions makes it suitable for injection formulations.
The compound's stability is significantly enhanced due to C-terminal amidation, which prevents rapid degradation by enzymes such as dipeptidyl peptidase IV. This stability allows for prolonged activity in physiological conditions .
Human Glucagon-Like Peptide-1-(7-36)-amide Acetate has garnered attention in therapeutic applications for type 2 diabetes mellitus and obesity management. Its ability to enhance insulin secretion and regulate glucose homeostasis makes it a key target for developing new diabetes therapies. Additionally, research into its potential role in molecular imaging of pancreatic beta cells suggests further applications in early disease detection and monitoring therapeutic interventions .
CAS No.: 92448-22-1
CAS No.: 2632-30-6
CAS No.:
CAS No.: